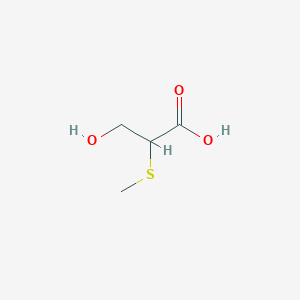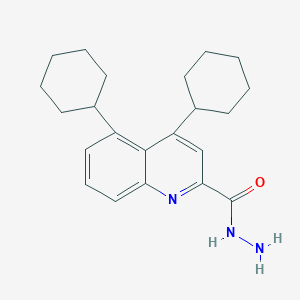
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of dicyclohexyl groups and a hydrazide functional group further enhances its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide typically involves the reaction of 2-quinolinecarboxylic acid with dicyclohexylamine and hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-Quinolinecarboxylic acid is reacted with dicyclohexylamine in the presence of a dehydrating agent to form the corresponding amide.
Step 2: The amide is then treated with hydrazine hydrate to yield the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic materials with tailored properties, such as luminescent materials and molecular sensors.
Mecanismo De Acción
The mechanism of action of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial properties and used as a building block in organic synthesis.
Cinchophen: A derivative of quinolinecarboxylic acid with anti-inflammatory properties.
Quinaldic acid: Another quinoline derivative with applications in coordination chemistry.
Uniqueness
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide stands out due to the presence of dicyclohexyl groups, which enhance its steric properties and reactivity. The hydrazide functional group also provides unique opportunities for further chemical modifications and applications.
Propiedades
Número CAS |
824935-12-8 |
|---|---|
Fórmula molecular |
C22H29N3O |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
4,5-dicyclohexylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C22H29N3O/c23-25-22(26)20-14-18(16-10-5-2-6-11-16)21-17(12-7-13-19(21)24-20)15-8-3-1-4-9-15/h7,12-16H,1-6,8-11,23H2,(H,25,26) |
Clave InChI |
OKGZPXLCWWWEBG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C3C(=CC=C2)N=C(C=C3C4CCCCC4)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


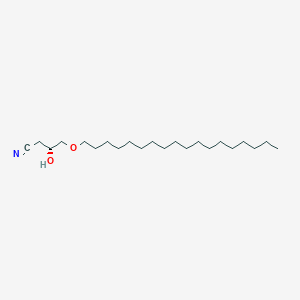
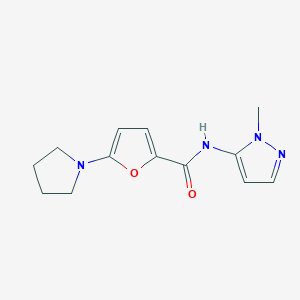
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
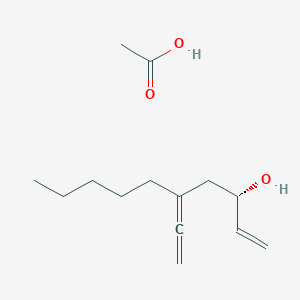
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
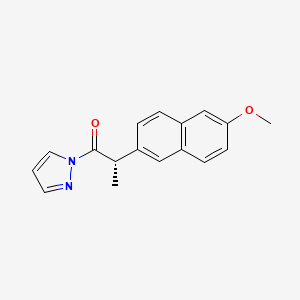
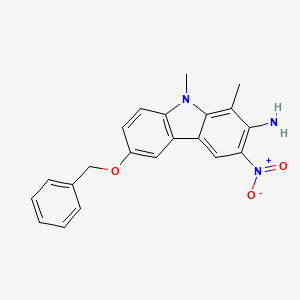
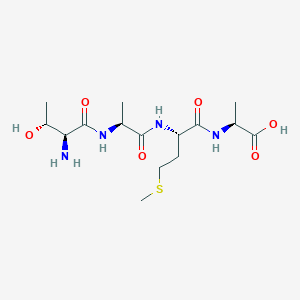
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

